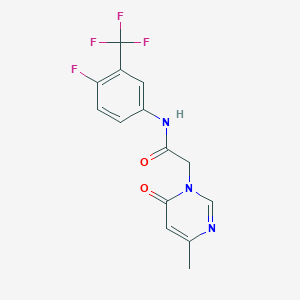

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

This compound is an acetamide derivative featuring a 4-fluoro-3-(trifluoromethyl)phenyl group linked via an acetamide bridge to a 4-methyl-6-oxopyrimidin-1(6H)-yl moiety. The trifluoromethyl and fluorine substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the pyrimidinone core may contribute to hydrogen bonding interactions, a common feature in enzyme-targeting pharmaceuticals .

Properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F4N3O2/c1-8-4-13(23)21(7-19-8)6-12(22)20-9-2-3-11(15)10(5-9)14(16,17)18/h2-5,7H,6H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEBOBKVNVKLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 298.26 g/mol. The structure features a pyrimidine ring, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.26 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

| Boiling Point | Not available |

Research indicates that this compound may exhibit its biological effects through the inhibition of specific protein interactions, particularly those involving annexin A2 and S100A10 proteins. These proteins are implicated in various cellular processes, including cell signaling and proliferation.

Inhibition Studies

In vitro studies demonstrated that the compound effectively inhibits the binding of annexin A2 to S100A10. This inhibition was quantified using co-immunoprecipitation assays, revealing a significant reduction in complex formation in the presence of the compound .

Case Studies

- Cancer Research : A study highlighted the compound's potential in reducing tumor cell proliferation by targeting the aforementioned protein interactions. The results showed a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its utility as an anticancer agent .

- Neurodegenerative Diseases : Another investigation focused on the neuroprotective effects of the compound. It was found to mitigate oxidative stress-induced neuronal cell death, possibly through modulation of apoptotic pathways .

Table 2: Biological Activity Summary

| Study Focus | Findings | Reference |

|---|---|---|

| Cancer Cell Proliferation | Dose-dependent inhibition observed | |

| Neuroprotection | Reduced oxidative stress-induced death |

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the pyrimidine ring and fluorinated phenyl group can significantly affect its potency. For instance, replacing fluorine with other halogens resulted in reduced binding affinity to target proteins .

Key Findings from SAR Studies

- Fluorination : The presence of trifluoromethyl groups enhances lipophilicity and binding interactions.

- Pyrimidine Modifications : Alterations to the methyl group on the pyrimidine ring influence the compound's efficacy against various targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities, such as acetamide linkages, fluorinated aromatic rings, and heterocyclic cores:

Table 1: Comparative Overview of Structural Analogues

Structural Differences and Implications

Heterocyclic Core Variations: The target compound contains a pyrimidinone ring, whereas analogues in and feature pyridazinone cores. Pyridazinone derivatives are often associated with kinase inhibition due to their planar structure and hydrogen-bonding capacity, while pyrimidinones are prevalent in antiviral and anticancer agents .

Substituent Effects :

- The 3,4,5-trifluorophenyl group in increases steric bulk and polarity compared to the target compound’s 4-fluoro-3-(trifluoromethyl)phenyl , which may influence solubility and bioavailability.

- The phenanthrenyl group in introduces significant hydrophobicity, likely altering pharmacokinetic profiles compared to the smaller aromatic systems in the target compound .

Physicochemical and Pharmacological Insights

- Molecular Weight and Lipophilicity : The target compound’s inferred molecular weight (~345 g/mol) is lower than analogues in (407 g/mol) and 3 (499 g/mol), suggesting better membrane permeability.

- Hydrogen-Bonding Potential: The pyrimidinone and acetamide groups in the target compound provide hydrogen-bond donors/acceptors, a feature shared with ’s acetamide derivatives, which are noted for interactions with dihydroorotate dehydrogenase .

- Thermal Stability : While melting points (MP) for the target compound are unavailable, the MP of a structurally related compound in (302–304°C) suggests high thermal stability for this class of molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.